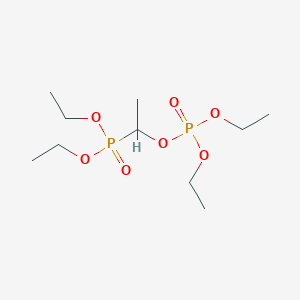
5-Fluoro-5'-O-(triphenylmethyl)uridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-5’-O-(triphenylmethyl)uridine is a synthetic nucleoside analog that has garnered attention in the fields of chemistry, biology, and medicine. This compound is a derivative of uridine, where the hydrogen atom at the 5-position of the uracil ring is replaced by a fluorine atom, and the 5’-hydroxyl group is protected by a triphenylmethyl (trityl) group. The presence of the fluorine atom and the trityl group imparts unique chemical and biological properties to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-5’-O-(triphenylmethyl)uridine typically involves multiple steps, starting from uridine. The first step is the selective protection of the 5’-hydroxyl group of uridine using triphenylmethyl chloride (trityl chloride) in the presence of a base such as pyridine. This reaction yields 5’-O-(triphenylmethyl)uridine. The next step involves the introduction of the fluorine atom at the 5-position of the uracil ring. This can be achieved through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions.
Industrial Production Methods
Industrial production of 5-Fluoro-5’-O-(triphenylmethyl)uridine follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated reactors, continuous flow systems, and efficient purification techniques such as column chromatography and recrystallization to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-5’-O-(triphenylmethyl)uridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 5-position can be substituted with other nucleophiles under specific conditions.
Deprotection Reactions: The triphenylmethyl group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Electrophilic Fluorination: N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Deprotection: Trifluoroacetic acid (TFA) or other strong acids.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted uridine derivatives can be formed.
Deprotected Products: Removal of the triphenylmethyl group yields 5-fluorouridine.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-5’-O-(triphenylmethyl)uridine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other fluorinated nucleosides and nucleotides.
Biology: Employed in studies of nucleic acid metabolism and function.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of novel pharmaceuticals and diagnostic tools.
Wirkmechanismus
The mechanism of action of 5-Fluoro-5’-O-(triphenylmethyl)uridine involves its incorporation into nucleic acids, where it disrupts normal nucleic acid synthesis and function. The fluorine atom at the 5-position of the uracil ring enhances the compound’s ability to inhibit enzymes involved in nucleic acid metabolism, such as thymidylate synthase and uridine phosphorylase. This inhibition leads to the disruption of DNA and RNA synthesis, ultimately resulting in cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouridine: A closely related compound where the triphenylmethyl group is absent.
5-Fluorouracil: Another fluorinated pyrimidine analog used as an anticancer agent.
2’-Deoxy-5-fluorouridine: A deoxyribonucleoside analog with similar anticancer properties.
Uniqueness
5-Fluoro-5’-O-(triphenylmethyl)uridine is unique due to the presence of the triphenylmethyl group, which provides additional protection and stability to the molecule. This protection allows for selective reactions and modifications, making it a valuable intermediate in the synthesis of more complex nucleoside analogs.
Eigenschaften
CAS-Nummer |
3871-66-7 |
|---|---|
Molekularformel |
C28H25FN2O6 |
Molekulargewicht |
504.5 g/mol |
IUPAC-Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C28H25FN2O6/c29-21-16-31(27(35)30-25(21)34)26-24(33)23(32)22(37-26)17-36-28(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-16,22-24,26,32-33H,17H2,(H,30,34,35)/t22-,23-,24-,26-/m1/s1 |
InChI-Schlüssel |
NGLHEHMKJDNUTH-PMHJDTQVSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=C(C(=O)NC5=O)F)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)N5C=C(C(=O)NC5=O)F)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl [2-phenyl-1-(1H-tetrazol-5-yl)ethyl]carbamate](/img/structure/B14146518.png)




![N-methyl-2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]acetamide](/img/structure/B14146535.png)






![2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]ethan-1-ol](/img/structure/B14146591.png)
![1,1-Dioxo-1,2,3,4-tetrahydro-1lambda~6~-thieno[2,3-b]thiopyran-4-yl 2,6-difluorobenzenecarboxylate](/img/structure/B14146595.png)
